Mao-IN-1
Overview
Description
MAO-IN-1 is a potent inhibitor of monoamine oxidase B, an enzyme that plays a crucial role in the metabolism of neurotransmitters. This compound is primarily used in the study of neurologically related diseases due to its ability to inhibit monoamine oxidase B with high specificity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MAO-IN-1 typically involves the reaction of specific amine precursors with aldehydes or ketones under controlled conditions. The reaction is often catalyzed by acids or bases, and the product is purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: MAO-IN-1 primarily undergoes oxidation reactions due to its role as a monoamine oxidase inhibitor. It can also participate in substitution reactions where specific functional groups are replaced by others under suitable conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure optimal results .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield imines or carbonyl compounds, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
MAO-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of enzyme inhibition and to develop new inhibitors. In biology, it helps in understanding the role of monoamine oxidase B in neurotransmitter metabolism and its implications in neurological diseases. In medicine, this compound is explored for its potential therapeutic effects in conditions like depression, Parkinson’s disease, and Alzheimer’s disease. In industry, it is used in the development of new drugs and as a reference compound in quality control processes .
Mechanism of Action
MAO-IN-1 exerts its effects by binding to the active site of monoamine oxidase B, thereby inhibiting its activity. This inhibition prevents the breakdown of neurotransmitters like dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. The molecular targets of this compound include the flavin adenine dinucleotide cofactor and specific amino acid residues in the active site of the enzyme. The pathways involved in its mechanism of action include the inhibition of oxidative deamination and the subsequent increase in neurotransmitter levels .
Comparison with Similar Compounds
- Selegiline
- Rasagiline
- Pargyline
- Iproniazid
- Phenelzine
MAO-IN-1 stands out due to its superior pharmacokinetic properties and its potential for use in a broader range of applications.
Properties
IUPAC Name |
(2S)-1-[4-[(3-chlorophenyl)methoxy]phenoxy]-3-methoxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4/c1-20-11-15(19)12-22-17-7-5-16(6-8-17)21-10-13-3-2-4-14(18)9-13/h2-9,15,19H,10-12H2,1H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDRIRFHGNXOBO-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](COC1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.